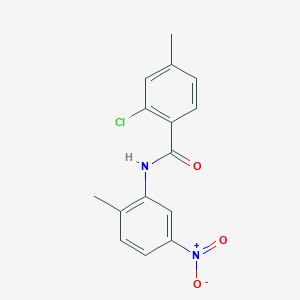
N-quinoxalin-6-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinoxalin-6-ylpyrrolidine-1-carboxamide is a heterocyclic compound that features a quinoxaline ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The quinoxaline moiety is known for its presence in various natural products and synthetic drugs, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-quinoxalin-6-ylpyrrolidine-1-carboxamide typically involves the condensation of quinoxaline derivatives with pyrrolidine carboxylic acid or its derivatives. One common method is the reaction of quinoxaline-6-carboxylic acid with pyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-quinoxalin-6-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
N-quinoxalin-6-ylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-quinoxalin-6-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites, thereby modulating biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.
Comparison with Similar Compounds
Quinoxaline: A simpler structure without the pyrrolidine ring, used in various bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline with potential biological activities.
Uniqueness: N-quinoxalin-6-ylpyrrolidine-1-carboxamide is unique due to the combination of the quinoxaline and pyrrolidine rings, which can provide a synergistic effect in terms of biological activity and binding affinity. This dual-ring structure allows for greater versatility in drug design and the potential for enhanced therapeutic effects.
Properties
IUPAC Name |
N-quinoxalin-6-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-7-1-2-8-17)16-10-3-4-11-12(9-10)15-6-5-14-11/h3-6,9H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRQFGXWRHWATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5712366.png)



![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-[2-[[2-(4-methylphenyl)acetyl]amino]phenyl]butanamide](/img/structure/B5712391.png)
![N-[(4-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B5712405.png)
![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B5712423.png)
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5712437.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
